1-(3-Cyclopropylmethoxyphenyl)piperazine
Description
1-(3-Cyclopropylmethoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a cyclopropylmethoxy substituent at the meta position of the phenyl ring. This structural motif places it within a broader class of arylpiperazines, which are known for their interactions with serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C subtypes .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)phenyl]piperazine |
InChI |
InChI=1S/C14H20N2O/c1-2-13(16-8-6-15-7-9-16)10-14(3-1)17-11-12-4-5-12/h1-3,10,12,15H,4-9,11H2 |
InChI Key |
VPQYENDFRYBANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)N3CCNCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis and Contradictions
- Receptor Subtype Conflicts : TFMPP and mCPP exhibit dual agonist/antagonist profiles depending on the receptor subtype, complicating predictive modeling for the target compound .
- Metabolic Stability vs. Activity : While the cyclopropylmethoxy group may enhance stability, it could reduce binding affinity compared to smaller substituents (e.g., -OCH₃ in MeOPP) .
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